molecular formula C8H8BrNO3S B14614535 2-(Benzenesulfonyl)-2-bromoacetamide CAS No. 58471-84-4

2-(Benzenesulfonyl)-2-bromoacetamide

Cat. No.: B14614535
CAS No.: 58471-84-4
M. Wt: 278.13 g/mol
InChI Key: NFXDQCQRZSNGHN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-bromoacetamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-bromoacetamide typically involves the reaction of benzenesulfonyl chloride with bromoacetamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzenesulfonyl)-2-bromoacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzenesulfonyl)-2-bromoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical probes and inhibitors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-bromoacetamide involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting their activity. The compound’s sulfonyl group can also participate in various chemical reactions, further modulating its biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Similar in structure but lacks the bromoacetamide moiety.

    Benzenesulfonamide: Contains a sulfonamide group instead of a bromoacetamide group.

    Benzenesulfonic Acid: The parent compound of the sulfonyl group.

Uniqueness: 2-(Benzenesulfonyl)-2-bromoacetamide is unique due to the presence of both the benzenesulfonyl and bromoacetamide groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs. Its ability to undergo nucleophilic substitution and electrophilic aromatic substitution makes it a versatile compound in organic synthesis and scientific research .

Properties

CAS No.

58471-84-4

Molecular Formula

C8H8BrNO3S

Molecular Weight

278.13 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-bromoacetamide

InChI

InChI=1S/C8H8BrNO3S/c9-7(8(10)11)14(12,13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

NFXDQCQRZSNGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=O)N)Br

Origin of Product

United States

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